eCF309

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

eCF309 est un inhibiteur puissant, sélectif et perméable aux cellules de la cible mécanistique ou mammalienne de la rapamycine (mTOR). mTOR est une protéine kinase sérine/thréonine qui agit comme la sous-unité catalytique de deux complexes protéiques essentiels appelés mTORC1 et mTORC2 . Ces complexes jouent un rôle central dans plusieurs cascades de transduction du signal, agissant comme des capteurs qui intègrent de multiples signaux extracellulaires et intracellulaires pour coordonner le métabolisme cellulaire, la prolifération, la survie et la migration . Une signalisation mTOR accrue est observée dans de nombreux types de cancers, de troubles métaboliques et de maladies neurodégénératives .

Méthodes De Préparation

La synthèse de eCF309 implique plusieurs étapes, notamment la préparation d'intermédiaires et du composé final. Les protocoles expérimentaux généraux impliquent des réactions irradiées par micro-ondes réalisées dans un synthétiseur à micro-ondes Biotage Initiator et des réactions non-micro-ondes réalisées sous une atmosphère inerte d'azote en utilisant des solvants anhydres . La synthèse de composés intermédiaires et du composé principal implique l'utilisation de divers réactifs et conditions, tels que la 1H-pyrazolo[3,4-d]pyrimidin-4-amine et la formamide . Le composé final, this compound, est obtenu par une série de réactions, notamment l'utilisation d'acétate de palladium et de carbonate de potassium .

Analyse Des Réactions Chimiques

eCF309 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé a été profilé contre 375 kinases sauvages et mutantes et a un score S de 0,01 lorsqu'il est testé à 10 micromolaires . Le groupe acétal de this compound est nécessaire pour la bioactivité et la stabilité du composé dans le cytoplasme . Les principaux produits formés à partir de ces réactions comprennent l'inhibition de l'activité de la kinase mTOR et l'induction de l'arrêt du cycle cellulaire .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, this compound est utilisé comme sonde chimique de haute qualité pour étudier la phosphorylation des substrats protéiques avec une grande sélectivité . En biologie, this compound est utilisé pour élucider le rôle étiologique de mTOR et de ses voies de signalisation dans des modèles cellulaires et in vivo pertinents pour la maladie . En médecine, this compound est utilisé pour générer des preuves pharmacologiques solides afin de valider ou de réfuter une hypothèse cible et d'identifier des biomarqueurs appropriés et des stratégies de combinaison rationnelle de médicaments . Dans l'industrie, this compound est utilisé pour faciliter la traduction clinique et développer de nouvelles stratégies thérapeutiques pour traiter un large éventail de cancers .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la kinase mTOR avec une faible puissance nanomolaire à la fois in vitro et dans les cellules . Le composé bloque la phosphorylation des substrats protéiques avec une grande sélectivité, perturbant ainsi les cascades de transduction du signal médiées par mTORC1 et mTORC2 . Cette inhibition conduit à l'induction de l'arrêt du cycle cellulaire et à la suppression du métabolisme cellulaire, de la prolifération, de la survie et de la migration . Les cibles moléculaires et les voies impliquées comprennent l'état de phosphorylation des molécules en aval telles que 4E-BP1, AKT et P70-S6K .

Applications De Recherche Scientifique

Biochemical Properties

eCF309 functions as an ATP-competitive inhibitor of mTOR, specifically targeting the mTORC1 and mTORC2 complexes. Key biochemical properties include:

- Potency : Exhibits low nanomolar potency with an IC50 ranging from 10 to 15 nM in both in vitro and cellular assays .

- Selectivity : Demonstrates high selectivity with an S-score of 0.01 at 10 µM, indicating minimal off-target effects compared to other kinases .

- Mechanism of Action : Inhibits the phosphorylation of downstream targets such as 4E-BP1, AKT, and P70-S6K, thereby disrupting mTOR signaling pathways critical for cell cycle progression and metabolism .

Cellular Effects

The inhibition of mTOR by this compound leads to significant alterations in cellular behavior:

- Cell Growth and Proliferation : this compound effectively reduces cell viability and proliferation across various cancer cell lines, including glioma cells .

- Metabolic Regulation : The compound influences metabolic pathways by modulating gene expression related to cell growth and survival.

- Subcellular Localization : this compound is directed to specific organelles within the cell, ensuring effective interaction with its targets.

Scientific Research Applications

This compound has diverse applications across multiple fields:

Cancer Research

This compound has been extensively studied for its potential in cancer therapy due to its ability to inhibit mTOR signaling, which is often dysregulated in tumors. Notable findings include:

- Glioma Studies : In a study focusing on glioma cells, this compound exhibited strong antiproliferative properties, outperforming several existing treatments. It was shown to synergize effectively with other inhibitors targeting the PI3K/mTOR pathway .

- Combination Therapies : Research indicates that combining this compound with other agents can enhance therapeutic efficacy against resistant cancer types by targeting multiple pathways simultaneously .

Chemical Biology

As a chemical probe, this compound serves as a valuable tool for elucidating the role of mTOR in various biological processes. Its high selectivity allows researchers to study mTOR's specific functions without interference from other kinases.

Case Studies

Mécanisme D'action

eCF309 exerts its effects by inhibiting the mTOR kinase activity with low nanomolar potency both in vitro and in cells . The compound blocks the phosphorylation of protein substrates with high selectivity, thereby disrupting the signal transduction cascades mediated by mTORC1 and mTORC2 . This inhibition leads to the induction of cell cycle arrest and the suppression of cell metabolism, proliferation, survival, and migration . The molecular targets and pathways involved include the phosphorylation status of downstream molecules such as 4E-BP1, AKT, and P70-S6K .

Comparaison Avec Des Composés Similaires

eCF309 est unique en raison de sa faible puissance nanomolaire, de sa grande sélectivité et de sa perméabilité cellulaire par rapport aux autres inhibiteurs de mTOR . Des composés similaires comprennent d'autres inhibiteurs de mTOR tels que la rapamycine, l'évérolimus et le témisirolimus . this compound se distingue par sa remarquable puissance dans les cellules et sa synthèse relativement simple . Le dérivé aldéhyde de this compound n'a présenté aucune activité, prouvant que le groupe acétal est nécessaire pour la bioactivité et la stabilité du composé dans le cytoplasme .

Activité Biologique

eCF309 is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase involved in cell growth, proliferation, and survival. Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potency, selectivity, and relevant case studies.

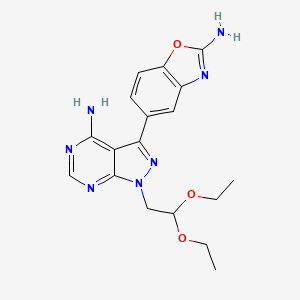

- Chemical Name : 3-(2-Amino-5-benzoxazolyl)-1-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- CAS Number : 2001571-40-8

- Molecular Formula : C15H19N5O2

- Purity : ≥98%

- Solubility : Cell-permeable

This compound functions as an ATP-competitive inhibitor of mTOR by binding to its catalytic site, thereby blocking the phosphorylation of downstream targets involved in the mTOR signaling pathway. This inhibition leads to reduced cell proliferation and survival in various cancer cell lines.

Potency and Selectivity

The potency of this compound is characterized by its low IC50 values:

| Target | IC50 (nM) | Selectivity |

|---|---|---|

| mTOR | 15 | High |

| PI3Kα (E545K mutant) | 981 | Moderate |

| DNA-PK | 90 | Moderate |

| DDR1 | 77 | Moderate |

This compound exhibits over 60-fold selectivity for mTOR over PI3K isoforms, making it a valuable tool for studying mTOR-related pathways without significant off-target effects .

Antiproliferative Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines:

- MCF7 (breast cancer) : EC50 = 8.5 nM

- U87 (glioma) : EC50 = 13 nM

- T98 (glioma) : EC50 = 10 nM

The compound's antiproliferative effects are attributed to its ability to inhibit the mTOR signaling pathway. Combination studies with other inhibitors such as GDC0941 (a pan-PI3K inhibitor) have shown synergistic effects, enhancing the overall antiproliferative activity against glioma cells .

Study on Glioma Cells

A comprehensive study explored the effects of this compound on patient-derived glioma cells. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through mTOR pathway inhibition. Synergistic effects were observed when this compound was combined with other targeted therapies, suggesting its potential in combination treatment strategies for glioblastoma multiforme (GBM) .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that modifications at the N1 position of the pyrazolopyrimidine ring significantly influenced its potency and selectivity. The presence of oxygen atoms in this region was found to enhance mTOR selectivity while maintaining low off-target activity .

Propriétés

IUPAC Name |

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSICWGWNIOOULV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes eCF309 a valuable tool for studying mTOR signaling?

A1: this compound is a highly potent and selective inhibitor of the mTOR kinase. [] This means it can effectively block the activity of mTOR at low concentrations while having minimal effects on other kinases. This high selectivity is crucial for researchers because it allows them to specifically investigate the role of mTOR in various cellular processes and disease models without confounding results due to off-target effects. The compound's effectiveness in cell-based assays further strengthens its utility as a tool for dissecting the complexities of mTOR signaling. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.